molecular formula C10H10N6 B11628062 N~1~-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]-1H-tetrazole-1,5-diamine

N~1~-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]-1H-tetrazole-1,5-diamine

Cat. No.: B11628062
M. Wt: 214.23 g/mol
InChI Key: HDMYUEYNNGDXBK-JHLWKMQHSA-N
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Description

(1Z)-N1-[(2E)-3-Phenylprop-2-en-1-ylidene]-1H-1,2,3,4-tetrazole-1,5-diamine is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N1-[(2E)-3-Phenylprop-2-en-1-ylidene]-1H-1,2,3,4-tetrazole-1,5-diamine typically involves the condensation of 3-phenylprop-2-en-1-amine with 1H-1,2,3,4-tetrazole-1,5-diamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N1-[(2E)-3-Phenylprop-2-en-1-ylidene]-1H-1,2,3,4-tetrazole-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions may require catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different properties and applications.

Scientific Research Applications

(1Z)-N1-[(2E)-3-Phenylprop-2-en-1-ylidene]-1H-1,2,3,4-tetrazole-1,5-diamine has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Materials Science: Utilized in the development of new materials with specific properties, such as high thermal stability and conductivity.

    Agriculture: Investigated for its potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of (1Z)-N1-[(2E)-3-Phenylprop-2-en-1-ylidene]-1H-1,2,3,4-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (1Z,2E)-N-[(1E)-2-Phenylethylidene]-N-[(1Z)-2-phenylethylidene]ethanedihydrazonamide
  • (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides
  • 2-acetylthiophene-N1-phenyl thiosemicarbazones

Uniqueness

(1Z)-N1-[(2E)-3-Phenylprop-2-en-1-ylidene]-1H-1,2,3,4-tetrazole-1,5-diamine is unique due to its specific structural configuration and the presence of both tetrazole and phenylprop-2-en-1-ylidene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10N6

Molecular Weight

214.23 g/mol

IUPAC Name

1-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]tetrazol-5-amine

InChI

InChI=1S/C10H10N6/c11-10-13-14-15-16(10)12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,11,13,15)/b7-4+,12-8-

InChI Key

HDMYUEYNNGDXBK-JHLWKMQHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N\N2C(=NN=N2)N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN2C(=NN=N2)N

Origin of Product

United States

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